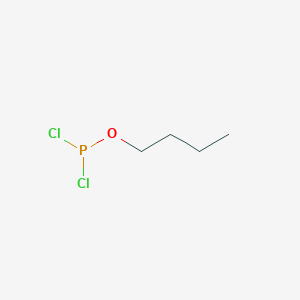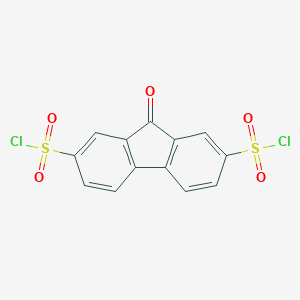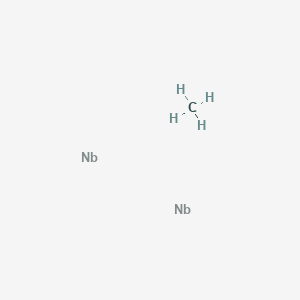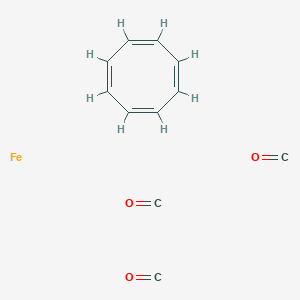
硝酸铁
描述
Ferric nitrate, also known as iron(III) nitrate, is an inorganic compound with the chemical formula Fe(NO₃)₃. It is commonly found in its nonahydrate form, Fe(NO₃)₃·9H₂O, which appears as pale violet crystals. This compound is highly soluble in water and exhibits strong oxidizing properties .
科学研究应用
Ferric nitrate has a wide range of applications in scientific research:
作用机制
Target of Action
Ferric nitrate, an inorganic compound, primarily targets various chemical functionalities and compounds in its role as a strong oxidant . It is also known to act as a catalyst in certain reactions .
Mode of Action
Ferric nitrate interacts with its targets by acting as an oxidizing agent . For instance, it can swiftly and selectively oxidize various hydroxy functionalities to the corresponding carbonyl groups . In another example, ferric nitrate acts as a catalyst in the synthesis of sodium amide from a solution of sodium in ammonia .
Biochemical Pathways
The biochemical pathways affected by ferric nitrate are primarily oxidation reactions. In these reactions, ferric nitrate acts as an oxidant, facilitating the conversion of various substrates into their oxidized forms . For instance, it can catalyze the oxidation of hydroxy functionalities to carbonyl groups .
Pharmacokinetics
It is known that ferric nitrate is a strong oxidant that decomposes with the evolution of nitrous fumes .
Result of Action
The primary result of ferric nitrate’s action is the oxidation of its target substrates. This can lead to the formation of new compounds, such as carbonyl groups from hydroxy functionalities . Additionally, when used as a catalyst, ferric nitrate can facilitate the synthesis of other compounds, such as sodium amide .
Action Environment
The action of ferric nitrate can be influenced by various environmental factors. For instance, the presence of certain clays can enhance its effectiveness as an oxidant in organic synthesis . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of ferric nitrate .
生化分析
Biochemical Properties
Ferric nitrate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is known to act as a catalyst in certain reactions, such as the synthesis of sodium amide from a solution of sodium in ammonia
Cellular Effects
Ferric nitrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to suppress cell survival and proliferation, induce cell death, and affect gene expression in osteoblast-like cells . It also influences cell function, including potential impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of ferric nitrate’s action involves its interactions at the molecular level. It is known to bind with biomolecules and potentially inhibit or activate enzymes . Changes in gene expression have also been observed in cells exposed to ferric nitrate
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferric nitrate can change over time. For example, it has been observed that ferric nitrate can lead to the gradual elimination of nitric acid from resulting tetramer and dimeric iron oxyhydroxide .
Metabolic Pathways
Ferric nitrate is involved in various metabolic pathways. For instance, it has been implicated in the biogeochemical cycles of nitrogen (N), sulfur (S), and iron (Fe), and the coupled cycles of Fe-N and Fe-S
Transport and Distribution
While it is known that ferric nitrate is water-soluble
Subcellular Localization
While it is known that ferric nitrate can interact with various biomolecules within cells
准备方法
Ferric nitrate can be synthesized through several methods:
Laboratory Synthesis: One common method involves reacting metallic iron with nitric acid. The reaction is highly exothermic and must be conducted under controlled conditions to prevent accidents. The general equation for this reaction is[ \text{Fe} + 4\text{HNO}_3 \rightarrow \text{Fe(NO}_3\text{)}_3 + \text{NO} + 2\text{H}_2\text{O} ]
Industrial Production: Industrially, ferric nitrate is prepared by dissolving iron in a solution of nitric acid diluted with water until a brown to reddish-purple color is obtained.
化学反应分析
Ferric nitrate undergoes various chemical reactions, including:
Oxidation: Ferric nitrate is a strong oxidizing agent.
Decomposition: When heated, ferric nitrate decomposes into nitrogen dioxide, oxygen, and iron(III) oxide.
Reaction with Alkalis: It reacts with alkalis to form ferric hydroxide and respective nitrates.
Common reagents and conditions used in these reactions include nitric acid, alkalis, and controlled heating. Major products formed from these reactions include nitrogen dioxide, oxygen, and iron(III) oxide .
相似化合物的比较
Ferric nitrate can be compared with other iron compounds, such as:
Iron(II) Nitrate: Unlike ferric nitrate, iron(II) nitrate has iron in the +2 oxidation state and exhibits different reactivity and properties.
Iron(III) Chloride: Both compounds have iron in the +3 oxidation state, but iron(III) chloride is used more commonly in water treatment and as a coagulant.
Iron(III) Sulfate: Similar to ferric nitrate, iron(III) sulfate is used in various industrial applications, including water treatment and as a mordant in dyeing.
Ferric nitrate is unique due to its strong oxidizing properties and its ability to form various hydrates, making it versatile for different applications .
属性
IUPAC Name |
iron(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJMYUPGQJHHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe(NO3)3, FeN3O9 | |
| Record name | FERRIC NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7782-61-8 (nonahydrate), 20074-52-6 (Parent) | |
| Record name | Ferric nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065070 | |
| Record name | Ferric nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric nitrate appears as a violet crystalline solid. Noncombustible but it will accelerate the burning of combustible materials. If large quantities are involved in the fire or the combustible material is finely divided an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used for dyeing and tanning, in chemical analysis, and in medicine., Dry Powder; Pellets or Large Crystals, Liquid, Colorless or pale violet to grey-white odorless solid; Hygroscopic; mp = 35 deg C; [CHEMINFO] Violet crystals; mp = 47.2 deg C; [MSDSonline] | |
| Record name | FERRIC NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in cold water: 150 g/100 cc; soluble in all proportions in hot water. /Ferric nitrate hexahydrate/ | |
| Record name | FERRIC NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.68 /Ferric nitrate hexahydrate/, Sp gr: 1.68 at 21 °C/4 °C /Hexahydrate/ | |
| Record name | FERRIC NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERRIC NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10421-48-4 | |
| Record name | FERRIC NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferric nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8H8402XOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERRIC NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117 °F (USCG, 1999), MP: 47 °C. Freely soluble in water, alcohol, acetone; slightly soluble in cold concentrated nitric acid. /Ferric nitrate nonahydrate/, Melting point 35 °C; decomposes before reaching bp. /Ferric nitrate hexahydrate/ | |
| Record name | FERRIC NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3469 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERRIC NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/451 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of ferric nitrate?
A1: Ferric nitrate, also known as iron(III) nitrate, has a molecular formula of Fe(NO3)3 and a molecular weight of 241.86 g/mol.
Q2: What is the typical appearance of ferric nitrate, and what are some of its key physical properties?
A2: Ferric nitrate typically appears as a violet or pale violet crystalline solid. It is highly soluble in water, forming acidic solutions due to hydrolysis. [] It is also soluble in alcohol and acetone, indicating its polar nature. []
Q3: Is ferric nitrate stable under ambient conditions?
A3: Ferric nitrate exists primarily as the nonahydrate form, Fe(NO3)3·9H2O, under standard conditions. [] This form is relatively stable but can be deliquescent, absorbing moisture from the air to form a solution. []
Q4: How does ferric nitrate interact with organic materials like polyester?
A4: Research shows that ferric nitrate can be used to immobilize nanosized α-Fe2O3 (hematite) onto the surface of polyester fabrics. [] This process, carried out under hydrothermal conditions, suggests a chemical interaction between the ferric nitrate and specific functional groups on the polyester. []
Q5: What are the implications of using ferric nitrate in copper etching for microelectronics?
A5: Studies reveal that ferric nitrate exhibits a higher inhibition efficiency compared to traditional copper etchants like ferric chloride and cupric chloride when benzotriazole is used as an inhibitor. [] This enhanced inhibition is attributed to the superior adsorption of benzotriazole onto the copper surface in the presence of ferric nitrate. []
Q6: Can ferric nitrate be used as a catalyst?
A6: Yes, ferric nitrate demonstrates catalytic activity in various reactions. For instance, it has proven effective in the deoximation of carbonyl compounds, converting oximes to their corresponding aldehydes or ketones. []
Q7: How does ferric nitrate enhance the combustion of lean-meager coal?
A7: Research using thermal-gravimetric analysis indicates that adding ferric nitrate to lean-meager coal reduces the activation energy required for combustion by 71 kJ/mol. [] Furthermore, it lowers both the ignition and burnout temperatures, suggesting that ferric nitrate acts as a catalyst in this process. []
Q8: What is the role of ferric nitrate in the synthesis of silicon carbide (SiC)?
A8: Ferric nitrate acts as an effective catalyst in the hydrolysis and polymerization reactions involved in the sol-gel synthesis of SiC precursors. [] It facilitates the formation of a stable gel, which can be further processed to obtain high surface area SiC. []
Q9: How is ferric nitrate used in environmental remediation?
A9: Ferric nitrate is employed to mitigate eutrophication in municipal rivers. [] When applied to river sediments, ferric nitrate effectively suppresses the release of phosphorus, a major contributor to eutrophication. [] It also serves as an electron acceptor for microorganisms, promoting denitrification and reducing nitrogen levels in the water. []
Q10: What analytical techniques are commonly used to study ferric nitrate?
A10: Various techniques are employed to analyze ferric nitrate, including X-ray diffraction (XRD) to determine its crystal structure, scanning electron microscopy (SEM) to visualize its morphology, and vibrating sample magnetometer (VSM) to analyze its magnetic properties. [, ]
Q11: Can ferric nitrate be used to prepare magnetic nanoparticles?
A11: Yes, ferric nitrate serves as a precursor in the synthesis of magnetic nanoparticles. For instance, it is used to prepare superparamagnetic α-Fe2O3/Fe3O4 heterogeneous nanoparticles via a solution combustion process. []
Q12: How does the concentration of ferric nitrate influence the size of magnetic NiFe2O4 nanoparticles synthesized via rapid combustion?
A12: Studies show a direct correlation between ferric nitrate concentration and the size of resulting NiFe2O4 nanoparticles in rapid combustion synthesis. [] Higher concentrations (≥1.68 mol/L) yield nanorods with diameters around 15 nm and lengths of approximately 100 nm. [] Conversely, lower concentrations (<1.12 mol/L) result in nanoparticles with average sizes ranging from 20 to 32 nm. []
Q13: Are there any ongoing research areas exploring the use of ferric nitrate?
A13: Current research continues to investigate the potential of ferric nitrate in various fields. For example, studies are underway to develop ferric nitrate-modified expandable graphite for enhanced flame retardancy in polymers like LLDPE. []
Q14: What are some alternative compounds to ferric nitrate in specific applications?
A14: Depending on the application, alternatives to ferric nitrate exist. For example, in the sulfidation of iron-based sorbents, iron oxide derived from ferric oxalate shows comparable performance to ferric nitrate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



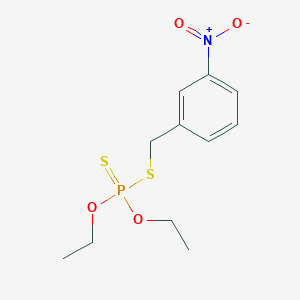
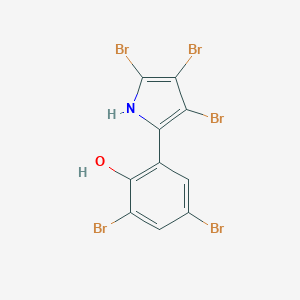

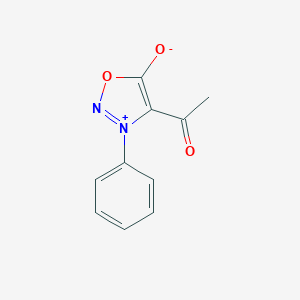
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

